(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee)
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Overview
Description
(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee) is a useful research compound. Its molecular formula is C29H24N2O2 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee) is 432.183778013 g/mol and the complexity rating of the compound is 796. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
The chiral bis(oxazoline) complexes, which include variants of the specified compound, have been synthesized and characterized for their structural properties. These complexes have been explored as catalyst precursors in phospho-transfer reactions, demonstrating their potential in facilitating competitive hydrolysis and nucleophilic addition processes. The exploration of these complexes in catalysis highlights their utility in enhancing reaction efficiencies and selectivities, making them valuable tools in synthetic chemistry (Jiang et al., 2001).
Synthesis and Structural Studies
Synthetic methodologies for creating chiral bisoxazoline ligands, including the compound , have been developed, illustrating their importance in organic synthesis. These methodologies facilitate the creation of complex molecules with high enantiomeric excess, which are crucial for further applications in medicinal chemistry and material science (Hofstra et al., 2020). Additionally, conformational analysis and density functional theory (DFT) studies on similar molecules provide insights into their structural dynamics and stability, offering a foundation for their application in various scientific domains (Aamouche & Stephens, 2011).
Material Science and Molecular Engineering
The synthesis of silver(I) and gold(I) complexes containing enantiopure pybox ligands, related to the compound in focus, underlines the importance of these molecules in the development of new materials with specific optical and electronic properties. These materials are potentially applicable in areas such as catalysis, optical devices, and as components in molecular electronics, reflecting the broad applicability of the compound (Borrajo-Calleja et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown
Biochemical Pathways
The compound is likely to affect certain biochemical pathways, but the specifics of these pathways and their downstream effects are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O2/c1-2-10-20-16-29(15-19(20)9-1,27-30-25-21-11-5-3-7-17(21)13-23(25)32-27)28-31-26-22-12-6-4-8-18(22)14-24(26)33-28/h1-12,23-26H,13-16H2/t23-,24-,25+,26+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHREFRGDMMLGD-XPGKHFPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4(CC5=CC=CC=C5C4)C6=NC7C(O6)CC8=CC=CC=C78 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4(CC5=CC=CC=C5C4)C6=N[C@@H]7[C@H](O6)CC8=CC=CC=C78 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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